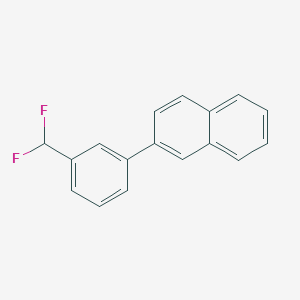

2-(3-(Difluoromethyl)phenyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12F2 |

|---|---|

Molecular Weight |

254.27 g/mol |

IUPAC Name |

2-[3-(difluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H12F2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H |

InChI Key |

ZRSVYUGOLKSZDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. Different types of NMR experiments can be used to probe the environments of specific nuclei, such as protons (¹H), carbon-13 (¹³C), fluorine-19 (¹⁹F), and boron-11 (B1246496) (¹¹B).

¹H NMR Investigations for Proton Environments

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 2-(3-(Difluoromethyl)phenyl)naphthalene molecule. The expected spectrum would show distinct signals for the aromatic protons on both the naphthalene (B1677914) and phenyl rings, as well as a characteristic signal for the proton of the difluoromethyl group. The chemical shifts (δ) of these protons, their splitting patterns (multiplicity), and the coupling constants (J) between them would provide valuable information about their connectivity and spatial relationships.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy would be employed to elucidate the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment. The carbon atom of the difluoromethyl group would exhibit a characteristic signal with a specific coupling to the attached fluorine atoms.

¹⁹F NMR for Difluoromethyl Group Confirmation and Quantification

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an essential technique for confirming the presence and integrity of the difluoromethyl group. A characteristic signal in the ¹⁹F NMR spectrum would provide definitive evidence for the fluorine atoms. The coupling between the fluorine nuclei and the proton of the difluoromethyl group (¹H-¹⁹F coupling) would result in a specific splitting pattern, further confirming the -CHF₂ moiety. This technique is also highly quantitative, allowing for the determination of the compound's purity with respect to other fluorine-containing species.

¹¹B NMR Spectroscopy (if boron intermediates or derivatives are relevant)

Boron-11 NMR (¹¹B NMR) spectroscopy would be relevant only if boron-containing reagents are used as intermediates in the synthesis of this compound, for instance, in a Suzuki coupling reaction involving a boronic acid derivative. In such cases, ¹¹B NMR could be used to monitor the progress of the reaction and to characterize any boron-containing byproducts. For the final, purified compound, a ¹¹B NMR spectrum would not be applicable unless it forms a derivative with a boron-containing compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its constituent functional groups. The spectrum is dominated by vibrations associated with the aromatic rings and the difluoromethyl group.

Aromatic C–H stretching vibrations are typically observed as a series of bands in the region of 3100–3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the naphthalene and phenyl rings give rise to several absorptions in the 1600–1450 cm⁻¹ range, which are characteristic of aromatic systems. libretexts.org

The difluoromethyl (CHF₂) group introduces distinctive vibrational modes. The C-H stretching vibration of the CHF₂ group is expected in the alkane C-H stretching region of 3000-2850 cm⁻¹. The C-F stretching vibrations are particularly informative. In fluorinated aromatic compounds, C-F stretching bands are typically strong and appear in the 1350–1100 cm⁻¹ region. scilit.comresearchgate.net For instance, the IR spectrum of similar molecules like 1-bromo-2-(difluoromethyl)benzene (B1334223) shows notable peaks in this region which can be attributed to the C-F bonds. spectrabase.com The presence of two fluorine atoms would likely result in strong, complex absorptions within this range.

Bending vibrations, or "out-of-plane" (oop) C–H bending, provide information about the substitution pattern of the aromatic rings and are found in the 900–675 cm⁻¹ region. libretexts.org The specific pattern of these bands can help confirm the 2-substitution on the naphthalene ring and the 1,3- (meta) substitution on the phenyl ring.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy probes the electronic transitions within the molecule, providing information on its absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by the π-conjugated system of the naphthalene and phenyl rings. Naphthalene itself exhibits characteristic absorption bands corresponding to π→π* transitions. researchgate.net The primary absorption bands for naphthalene are typically found around 220 nm, 275 nm, and 312 nm. shimadzu.com

The attachment of the 3-(difluoromethyl)phenyl group to the 2-position of the naphthalene core extends the conjugated system. This extension generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (a hyperchromic effect). shimadzu.comlibretexts.org Therefore, the absorption peaks for this compound are expected to be shifted to slightly longer wavelengths compared to unsubstituted naphthalene. The spectrum will likely feature a strong absorption band below 300 nm and a weaker, structured band at longer wavelengths, characteristic of the ¹Lₐ and ¹Lₑ transitions in naphthalene derivatives. researchgate.net

Fluorescence Spectroscopy: Emission Spectra and Quantum Yield Analysis

Naphthalene and many of its derivatives are known to be fluorescent, exhibiting strong emission upon excitation with UV light. nih.gov The fluorescence of this compound originates from the relaxation of the excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band.

Table 2: Predicted Photophysical Data for this compound

Solvatochromism Studies and Environmental Effects on Photodynamics

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity. This phenomenon is particularly pronounced in molecules where there is a significant change in dipole moment between the ground and excited states, such as in push-pull systems. mdpi.comnih.gov

For this compound, the difluoromethyl group has an electron-withdrawing character, which could induce a degree of intramolecular charge transfer (ICT) upon excitation. If ICT occurs, the excited state would be more polar than the ground state. In such a case, polar solvents would stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases (positive solvatochromism). nih.govresearchgate.net The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. Studying the photodynamics in a range of solvents with varying polarity can thus provide valuable information about the electronic nature of the compound's excited states.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as phenyl naphthalene derivatives, can provide a reliable model for its expected solid-state conformation. nih.gov

A key structural parameter in aryl-naphthalene systems is the dihedral angle between the planes of the phenyl and naphthalene rings. This angle is a result of the balance between steric hindrance (which favors a twisted conformation) and π-conjugation (which favors a planar conformation). In the crystal structure of phenyl naphthalene-2-sulfonate, for example, the dihedral angle between the two aromatic systems is 65.21°. nih.gov A similar non-planar arrangement would be expected for this compound to minimize steric repulsion between the ortho-hydrogens of the two rings.

The crystal packing would be influenced by intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules and potentially weak C–H···F hydrogen bonds involving the difluoromethyl group. nih.gov The crystal system, space group, and unit cell dimensions would be determined from the diffraction data.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These computations solve the Schrödinger equation for a given molecular geometry to determine the distribution of electrons and the corresponding energy levels.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com This gap is also fundamental to understanding the electronic absorption spectra of a compound, as the lowest energy electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. rsc.orgrsc.org For 2-(3-(Difluoromethyl)phenyl)naphthalene, a HOMO-LUMO gap analysis would predict the wavelength of maximum absorption and provide insights into its potential applications in optoelectronics.

Beyond the energy gap, the spatial distribution of the HOMO and LUMO is also of great importance. The location of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a chemical reaction, representing nucleophilic sites. Conversely, the distribution of the LUMO points to the areas most likely to accept electrons, or the electrophilic sites. ucsb.edu For this compound, a molecular orbital analysis would reveal how the difluoromethylphenyl and naphthalene (B1677914) moieties contribute to these frontier orbitals and thus influence the molecule's reactivity. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for studying the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

To understand how a molecule like this compound is formed, chemists can computationally model the proposed synthetic routes. This involves identifying the reactants, products, and any intermediate structures, as well as the transition states that connect them. A transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of these transition states, researchers can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. chemrxiv.org This type of analysis can help to optimize reaction conditions and predict the feasibility of different synthetic strategies.

Potential Energy Surface Mapping for Reaction Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By calculating the PES, chemists can identify stable conformations (energy minima), transition states (saddle points), and the lowest energy pathways for conformational changes or chemical reactions. libretexts.org

The resulting energy profile reveals the barriers to rotation. Biaryl compounds are generally non-planar due to steric hindrance between the ortho hydrogens on adjacent rings. libretexts.org The most stable conformation is a twisted structure, while the planar and perpendicular conformations represent energy maxima (transition states) and points of interest on the rotational pathway, respectively. nih.govnih.gov The energy barrier for rotation is influenced by the size of the substituents on the rings. The difluoromethyl group at the meta-position does not impose direct steric clash like an ortho substituent but influences the electronic landscape and long-range steric interactions, which can affect the height of the rotational barrier. Computational studies on related biaryl systems show that the barrier to rotation through a planar transition state is a key determinant of their conformational dynamics. researchgate.net

Below is a representative data table illustrating typical calculated energy values for the key points on the potential energy surface of a substituted biaryl system like this compound, corresponding to the rotation around the central C-C bond.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~45° / ~135° | 0.0 | Most stable, twisted conformation due to a balance of steric repulsion and π-conjugation. |

| Transition State 1 | 0° / 180° | ~2.5 - 4.0 | Planar conformation, destabilized by steric hindrance between ortho-hydrogens. |

| Transition State 2 | 90° | ~1.5 - 2.5 | Perpendicular conformation, destabilized by loss of π-conjugation between the rings. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of this compound and its interactions with other molecules are governed by a subtle interplay of steric effects, electronic interactions, and non-covalent forces such as hydrogen bonding.

While conventional hydrogen bonds involve donors like O-H or N-H groups, polarized C-H groups can also act as hydrogen bond donors. nih.gov The difluoromethyl (CHF2) group is a notable example of a non-classical, lipophilic hydrogen bond donor. researchgate.netnih.gov The high electronegativity of the two fluorine atoms withdraws electron density from the C-H bond, polarizing it and making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with suitable acceptors like oxygen, nitrogen, or even fluorine atoms. bohrium.comnih.gov

In the context of this compound, the CHF2 group can participate in intermolecular hydrogen bonds. These interactions, though weaker than traditional hydrogen bonds, can be structurally significant in condensed phases or in biological systems. nih.gov Computational studies on complexes involving difluoromethane (B1196922) have characterized the geometry and energy of these C-H···X bonds. bohrium.comrsc.org The interaction energy is typically in the range of -1 to -3 kcal/mol, indicating a stabilizing effect. bohrium.comrsc.org

The table below summarizes typical parameters for hydrogen bonds involving a difluoromethyl group, as determined by computational and spectroscopic methods.

| Interaction Type | Typical H···Acceptor Distance (Å) | Typical C-H···Acceptor Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| C-H···O | 2.2 - 2.5 | 130 - 160 | -1.5 to -3.0 |

| C-H···N | 2.3 - 2.6 | 130 - 155 | -1.0 to -2.5 |

| C-H···F | 2.6 - 2.8 | 120 - 140 | -0.5 to -1.5 |

The conformational landscape of a biaryl molecule is primarily defined by the rotational barrier around the inter-ring bond and the preferred dihedral angle. libretexts.org The introduction of a difluoromethyl group influences this landscape through both steric and electronic effects.

Electronically, the CHF2 group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This alters the electron distribution in the phenyl ring, which can subtly influence the strength of the inter-ring bond and the stability of different rotational conformers. nih.gov Computational analysis of fluorinated biaryls has shown that fluorine substitution can significantly alter the conformational energy profile, stabilizing or destabilizing certain geometries depending on the substitution pattern. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the substituent would modulate the electronic properties of the π-system, which in turn affects the conformational preference.

Quantitative Structure-Reactivity/Property Relationship Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.comnih.gov While specific QSAR/QSPR models for this compound are not extensively documented, the framework can be applied to this class of compounds to predict properties like lipophilicity, receptor binding affinity, or metabolic stability.

Developing a QSPR model for fluorinated naphthalene derivatives would involve several steps:

Data Set Compilation: A series of structurally related compounds, including this compound and its analogues with varying substituents, would be synthesized or identified.

Property Measurement: A specific property (e.g., the octanol-water partition coefficient, logP) would be experimentally measured for all compounds in the series.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule using computational software. These descriptors are numerical values that encode different aspects of the molecular structure (e.g., size, shape, electronic properties). wikipedia.org

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates a selection of the most relevant descriptors to the measured property. researchgate.net

For fluorinated biaryls, relevant descriptors would likely include those capturing lipophilicity, electronic effects, and molecular size. Studies on other naphthalene derivatives and fluorinated compounds have highlighted the importance of descriptors such as the calculated logP (ClogP), energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), molecular weight, and topological indices. researchgate.netnih.govresearchgate.net

The table below lists some key molecular descriptors that would be pertinent for developing a QSPR model for this class of compounds.

| Descriptor Class | Specific Descriptor Example | Property Encoded | Potential Influence |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | Correlates with chemical reactivity and interaction with biological targets. |

| Lipophilicity | Calculated logP (ClogP) | Hydrophobicity/hydrophilicity | Crucial for predicting membrane permeability and bioavailability. |

| Steric/Topological | Molecular Weight (MW) | Size and mass of the molecule | Relates to steric fit in binding pockets and diffusion rates. |

| Constitutional | Number of Fluorine Atoms | Extent of fluorination | Directly impacts electronic properties, metabolic stability, and lipophilicity. researchgate.net |

| Quantum-Chemical | Dipole Moment | Molecular polarity | Influences solubility and strength of polar intermolecular interactions. |

Chemical Reactivity and Derivatization Strategies of 2 3 Difluoromethyl Phenyl Naphthalene

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The regiochemical outcome and reaction rate are heavily influenced by the electronic properties of the substituents already present on the aromatic rings. libretexts.orgwikipedia.org In 2-(3-(difluoromethyl)phenyl)naphthalene, the two aromatic rings exhibit markedly different reactivity profiles due to their distinct substitution.

The naphthalene (B1677914) ring system is inherently more reactive towards electrophiles than benzene (B151609). msu.edulibretexts.org This is because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower, as the reaction disrupts the aromaticity of only one of the two rings. libretexts.org

In general, electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the C1 (α) position rather than the C2 (β) position. libretexts.orgwordpress.com This preference is attributed to the greater resonance stabilization of the C1-attack intermediate, which features two resonance structures that preserve a complete benzene ring, compared to only one such structure for the C2-attack intermediate. wordpress.com

For this compound, the naphthalene core is substituted at the C2 position with a 3-(difluoromethyl)phenyl group. This substituent influences the position of subsequent electrophilic attacks. The phenyl group acts as a weak activating group through resonance, directing incoming electrophiles to the positions ortho (C1, C3) and para (C6) to itself. The C1 position is doubly favored, as it is both an ortho position to the activating phenyl group and the inherently more reactive α-position of the naphthalene ring. Therefore, electrophilic substitution is expected to proceed with high regioselectivity at the C1 position. Minor products resulting from attack at the C3 and C6 positions may also be formed under certain conditions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthalene Moiety

| Reaction | Reagents | Predicted Major Product (Substitution at C1) | Predicted Minor Products (Substitution at C3, C6) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-(3-(difluoromethyl)phenyl)naphthalene | 3-Nitro and 6-Nitro isomers |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(3-(difluoromethyl)phenyl)naphthalene | 3-Bromo and 6-Bromo isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-2-(3-(difluoromethyl)phenyl)naphthalene | 3-Acyl and 6-Acyl isomers |

The reactivity of the phenyl ring is governed by the competing electronic effects of its two substituents: the naphthyl group at C1' and the difluoromethyl group at C3'.

Difluoromethyl Group (-CHF₂): The two highly electronegative fluorine atoms make the -CHF₂ group a potent electron-withdrawing group through induction (-I effect). Such groups strongly deactivate the aromatic ring towards electrophilic attack and act as meta-directors. youtube.comvanderbilt.edu

Naphthyl Group: The C2-naphthyl substituent is considered a weak activating group that directs incoming electrophiles to the ortho (C2', C6') and para (C4') positions.

The presence of a strong deactivating group (-CHF₂) and a weak activating group (naphthyl) makes the phenyl ring significantly less nucleophilic and thus much less reactive than the naphthalene moiety. Any electrophilic substitution on this ring would require harsh reaction conditions. The regiochemical outcome is determined by the antagonistic directing effects of the two groups. msu.edu Typically, the directing influence of the more activating group would dominate, suggesting potential substitution at the C2', C4', and C6' positions. However, the powerful deactivating nature of the -CHF₂ group makes the positions meta to it (C5') the least deactivated sites. Therefore, a complex mixture of products would be expected if a reaction could be forced to occur.

Regioselectivity in Directed Metalation and Functionalization of Naphthalenes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.orgwikipedia.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to a nearby ortho position. baranlab.org

In this compound, there are no classical strong DMGs like amides or carbamates. However, weaker directing effects can be considered. The difluoromethyl group itself is classified as a moderate DMG, likely due to the ability of the fluorine atoms to coordinate with lithium. organic-chemistry.org This could potentially direct metalation on the phenyl ring to the ortho positions C2' and C4'.

On the naphthalene moiety, the absence of a strong DMG means that regioselectivity is governed by the kinetic acidity of the ring protons. For 2-substituted naphthalenes, the C1 and C3 positions are the most acidic and thus the most likely sites for deprotonation. epfl.ch Studies on related 2-heterosubstituted naphthalenes have shown that the choice of base and reaction conditions can influence the ratio of C1 to C3 metalation, but achieving high regioselectivity is often challenging without a potent DMG. epfl.chacs.org For instance, the metalation of 2-(trifluoromethyl)naphthalene (B1313535) can be directed to either the C1 or C3 position depending on the specific reagents used. epfl.ch Consequently, attempting a DoM reaction on the naphthalene ring of the title compound would likely result in a mixture of 1- and 3-lithiated intermediates, leading to a mixture of products upon quenching with an electrophile.

Potential Sites for Directed Metalation

| Aromatic Ring | Potential Site(s) | Guiding Factor | Predicted Outcome |

|---|---|---|---|

| Difluoromethylated Phenyl | C2', C4' | -CHF₂ as a moderate DMG | Possible, but requires forcing conditions due to deactivation. |

| Naphthalene | C1, C3 | Kinetic acidity of C-H bonds | Likely to yield a mixture of regioisomers. |

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group is not merely a passive substituent; it offers unique opportunities for chemical transformation through C-H or C-F bond activation.

The hydrogen atom of the difluoromethyl group is acidic enough to be removed by a strong base. Research has demonstrated that direct deprotonation of Ar-CHF₂ groups can be achieved using potent lithiated bases. acs.org This generates a transient α,α-difluoro carbanion (Ar-CF₂⁻), which can be trapped in situ by a variety of electrophiles. This strategy opens a pathway to a range of novel derivatives by forming a new carbon-element bond at the difluoromethyl carbon. acs.org

Examples of Functionalization via C-H Activation of the -CHF₂ Group

| Electrophile | Reagent Example | Product Structure | Resulting Functional Group |

|---|---|---|---|

| Silylating Agent | PhMe₂SiCl | Ar-CF₂-SiMe₂Ph | Difluoro(dimethyl(phenyl)silyl)methyl |

| Aldehyde/Ketone | R₂C=O | Ar-CF₂-C(OH)R₂ | α,α-Difluoro-β-hydroxyalkyl |

| Alkyl Halide | R-X | Ar-CF₂-R | α,α-Difluoroalkyl |

The C-F bonds within the difluoromethyl group can also be targeted for transformation, enabling either an increase or a decrease in the fluorine content.

Further Fluorination (CHF₂ → CF₃): The conversion of a difluoromethyl group to a trifluoromethyl group via C-H fluorination is a synthetically challenging but valuable transformation. This would require a reagent capable of selectively replacing the benzylic-type hydrogen with fluorine, a process for which various modern electrophilic and radical fluorinating agents could be explored.

Defluorination and Functionalization (C-F Activation): The selective cleavage of a single C-F bond in a CHF₂ group to yield a monofluoromethyl derivative (Ar-CHF-) or to replace a fluorine atom with another group is an area of active research. One promising strategy involves the use of Frustrated Lewis Pairs (FLPs), which have been shown to activate C-F bonds in both CHF₂ and CF₃ groups, enabling subsequent substitution reactions. nih.gov Another approach is through radical-mediated pathways. While selective single defluorination can be difficult because the remaining C-F bonds are weaker, controlled methods are being developed. ccspublishing.org.cn These reactions provide a pathway to partially fluorinated compounds that are otherwise difficult to synthesize. ccspublishing.org.cn

Cross-Coupling Reactions for Further Functionalization of the Aromatic Framework

The bifunctional aromatic nature of this compound presents numerous opportunities for further structural elaboration through transition-metal-catalyzed cross-coupling reactions. Both the naphthalene and the phenyl rings can serve as platforms for the introduction of new carbon-carbon and carbon-heteroatom bonds, assuming appropriate pre-functionalization (e.g., with halides or triflates).

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for derivatization. nih.govmdpi.comresearchgate.netwikipedia.org The efficiency and regioselectivity of these reactions are influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net In the case of the phenyl moiety, the difluoromethyl group (-CF2H) acts as an electron-withdrawing group, which can impact the reactivity of the ring in cross-coupling schemes. mdpi.comrsc.org For instance, aryl halides with electron-withdrawing substituents have been shown to be suitable partners in Suzuki-Miyaura reactions. researchgate.net

The naphthalene core itself is amenable to various coupling strategies. Naphthalene-based polymers have been successfully used as supports for palladium catalysts in Suzuki cross-coupling, demonstrating the robustness of this scaffold in such transformations. mdpi.comepfl.ch The development of catalyst systems, including those utilizing N-heterocyclic carbene ligands, has expanded the scope of these reactions to include a wide range of substrates and coupling partners under mild conditions. researchgate.netacs.org

Below is a table of potential cross-coupling reactions that could be employed to functionalize halo-derivatives of this compound.

| Reaction Type | Coupling Partner | Potential Catalyst System | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Tri- or tetra-aryl systems |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine Base | Alkynyl-substituted derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | Aryl amine derivatives |

| Negishi Coupling | Organozinc reagent (Ar-ZnX) | Pd(PPh₃)₄ | Biaryl compounds |

Cycloaddition and Annulation Reactions of the Phenyl and Naphthalene Rings

The aromatic rings of this compound can potentially participate in cycloaddition and annulation reactions to construct more complex polycyclic and heterocyclic systems. However, the aromatic stabilization energy of both naphthalene and benzene rings makes them reluctant participants in reactions that disrupt their π-systems.

The Diels-Alder reaction, a [4+2] cycloaddition, typically requires harsh conditions like high temperature and pressure for naphthalene to act as the diene, due to the significant activation energy required to overcome its aromaticity. echemi.comsemanticscholar.org The reaction often results in low yields. semanticscholar.org However, photochemical [2+2] or [4+2] cycloadditions offer an alternative pathway. Visible-light-mediated dearomative [4+2] cycloaddition of naphthalene derivatives has been shown to produce bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov Substituted naphthalenes can also undergo photo-additions with ethylenes. cdnsciencepub.com

Annulation reactions provide a powerful strategy to build fused-ring systems, extending the polycyclic aromatic hydrocarbon (PAH) framework. rsc.orgresearchgate.netnih.gov Palladium-catalyzed annulation of internal alkynes with appropriately substituted aryl halides is an effective method for synthesizing highly substituted naphthalenes and other polycyclic systems. acs.orgacs.org For instance, a pre-functionalized derivative of this compound could undergo annulation with alkynes to create larger, more complex PAHs. acs.org Another approach involves the reaction of 2-pyrones with aryne intermediates, which proceeds through a Diels-Alder reaction followed by decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org

The table below outlines hypothetical cycloaddition and annulation reactions involving the this compound core.

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Photochemical [4+2] Cycloaddition | Diene / Visible light, Photosensitizer | Dearomatized bicyclic adducts |

| Diels-Alder Reaction | Reactive dienophile (e.g., maleic anhydride) / High temperature/pressure | Adducts across one of the naphthalene rings |

| Palladium-Catalyzed [3+3] Annulation | Dibromoaromatic, Boronic ester / Pd catalyst | Extended Polycyclic Aromatic Hydrocarbons (PAHs) |

| Aryne [4+2] Cycloaddition/Aromatization | Aryne precursor (e.g., o-silylaryl triflate), 2-pyrone derivative | Highly substituted fused aromatic systems |

Advanced Applications and Future Research Directions

Role in Advanced Materials Science

The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy for modifying their physicochemical properties. This opens up potential applications for 2-(3-(Difluoromethyl)phenyl)naphthalene in the creation of novel materials with enhanced performance characteristics.

Naphthalene (B1677914) and its derivatives are known for their fluorescent properties and have been utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs). nih.gov The introduction of a difluoromethylphenyl group to the naphthalene core can significantly modulate these properties. Fluorination is a known strategy to tune the electronic and optical characteristics of organic molecules. For instance, fluorinated substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the emission wavelength and quantum yield of a fluorophore. mdpi.com The difluoromethyl group, with its strong electron-withdrawing nature, can influence the intramolecular charge transfer characteristics of the molecule, potentially leading to fluorophores with modified and desirable emission spectra. researchgate.net Research into compounds like 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene, which incorporates a naphthalene moiety, demonstrates the potential for developing fluorophores that fluoresce in the long-wavelength region with high quantum yields. mdpi.com

The integration of fluorinated groups into polymer backbones is a widely used method to enhance material properties. researchgate.netnih.gov Polymers containing fluorine often exhibit increased thermal stability, chemical resistance, and flame resistance, along with lower dielectric constants and reduced water absorption compared to their non-fluorinated counterparts. researchgate.netnih.gov Incorporating a monomer derived from this compound into polymer chains could yield materials with these enhanced characteristics. Such polymers could find applications as high-performance coatings, films, and seals for use in harsh environments. nih.govnih.gov The difluoromethyl group, in particular, can improve a material's resistance to solvents and enhance its thermal properties, making it a valuable component for industrial materials like adhesives and coatings.

Exploration in Agrochemical Research (based on established trends for fluorinated compounds)

The agrochemical industry has seen a significant increase in the development of fluorine-containing active ingredients. researchgate.netnih.gov The inclusion of fluorine atoms or fluorinated groups can profoundly impact a molecule's biological activity, metabolic stability, and bioavailability. researchgate.netnih.govsolvay.com Fluorinated pesticides now account for a substantial portion of newly approved agrochemicals. researchgate.netacs.org

The difluoromethyl (CF₂H) group is of particular interest as it can serve as a bioisostere of common functional groups like hydroxyl or thiol moieties, potentially enhancing the binding affinity of the molecule to its biological target. researchgate.netscilit.com This strategic replacement can lead to compounds with improved efficacy and a more favorable environmental profile. numberanalytics.com Given these established trends, this compound represents a scaffold that could be explored for developing new herbicides, fungicides, or insecticides. solvay.comnih.gov Its potential lies in the unique combination of the bulky phenylnaphthalene structure, which influences lipophilicity and transport, and the electronically active difluoromethyl group, which can participate in target binding. researchgate.net

Bioisosteric Replacements and Molecular Mimicry in Chemical Biology Studies

The difluoromethyl group is a valuable tool in medicinal chemistry and chemical biology due to its unique electronic and steric properties, which allow it to mimic other functional groups while introducing beneficial modifications. sci-hub.seresearchgate.net

One of the most significant properties of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor. scilit.comresearchgate.net The carbon-hydrogen bond in the CF₂H group is polarized by the two highly electronegative fluorine atoms, rendering the hydrogen atom sufficiently acidic to form hydrogen bonds. bohrium.comrsc.org This allows the CF₂H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (OH), thiol (SH), and amine (NH₂) groups. researchgate.netnih.govresearchgate.net Studies have shown that the difluoromethyl group's hydrogen bond donating capacity is comparable to that of thiophenols and anilines. acs.orgnih.gov This property is crucial in drug design, as it can enhance binding affinity to target proteins. nih.gov The lipophilic nature of the group can simultaneously improve membrane permeability and bioavailability. nih.govresearchgate.net

The introduction of a difluoromethyl group can significantly alter the electronic properties of a molecule, thereby modulating the pKa of nearby acidic or basic centers. nih.gov The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of adjacent functional groups, which can be a critical factor in optimizing a drug's pharmacokinetic profile. nih.govresearchgate.net

Furthermore, the difluoromethyl group can influence the conformational preferences of a molecule. sci-hub.seresearchgate.net Unlike the symmetrically rotating trifluoromethyl group, the difluoromethyl group is anisotropic and can adopt different conformations depending on its environment. sci-hub.senih.gov It can participate in weak intramolecular C–H···O or C–H···F hydrogen bonds, which can stabilize specific conformations. bohrium.comnih.gov This conformational control can be pivotal for locking a bioactive molecule into the specific geometry required for optimal interaction with its biological target. researchgate.net

Influence on Metabolic Stability and Bioavailability in Model Systems

While specific experimental data on the metabolic fate of this compound is not extensively published, its metabolic profile can be inferred by examining the known biotransformations of its core structures—naphthalene and substituted aromatics—and the well-documented effects of fluorination.

The parent naphthalene molecule undergoes extensive metabolism in humans, primarily through oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4. researchgate.netnih.gov This process leads to the formation of various metabolites, including naphthols and dihydrodiols, which can be further conjugated and excreted. nih.govsemanticscholar.org The introduction of substituents to the naphthalene ring can significantly alter these metabolic pathways. For instance, alkyl substitution tends to shift metabolism from aromatic ring oxidation towards oxidation of the alkyl side chain. nih.govresearchgate.net

| Metabolic Aspect | Naphthalene | Predicted for this compound |

|---|---|---|

| Primary Metabolic Enzymes | Cytochrome P450 (CYP1A2, CYP3A4) researchgate.netnih.gov | Cytochrome P450 |

| Primary Metabolic Pathway | Aromatic oxidation to form epoxides, which are converted to dihydrodiols and naphthols nih.govsemanticscholar.org | Reduced oxidation on the difluoromethyl-substituted phenyl ring; potential for oxidation on the naphthalene ring or the unsubstituted phenyl ring positions. |

| Key Metabolites | trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, 2-naphthol (B1666908) nih.gov | Hydroxylated naphthalene-ring derivatives. Metabolites resulting from oxidation of the phenyl ring are expected to be minor. |

| Expected Metabolic Stability | Relatively low, readily metabolized nih.gov | Significantly higher due to metabolic blocking by the CHF2 group. mdpi.com |

| Effect on Bioavailability | Variable, subject to first-pass metabolism. | Potentially enhanced due to increased metabolic stability and altered lipophilicity. |

Innovations in Synthetic Methodology for Related Complex Fluorinated Compounds

The synthesis of complex fluorinated biaryls like this compound relies on modern organic chemistry techniques that allow for the precise and efficient construction of both the carbon skeleton and the introduction of the fluorine-containing moiety.

The construction of the 2-phenylnaphthalene (B165426) core is typically achieved through transition metal-catalyzed cross-coupling reactions. Methods such as the Suzuki-Miyaura coupling (using a boronic acid derivative) or Stille coupling (using an organotin derivative) are highly effective for forming the C-C bond between the naphthalene and phenyl rings. More recent innovations include the use of recyclable ionic liquids as both catalyst and solvent to create 2-phenylnaphthalene derivatives from styrene (B11656) oxides, offering a greener and more atom-efficient approach. rsc.org

The introduction of the difluoromethyl group represents a significant synthetic challenge. Historically, harsh conditions were often required. However, recent years have seen a surge in the development of milder and more versatile difluoromethylation methods. mdpi.com These "late-stage" fluorination techniques are particularly valuable as they allow the CHF2 group to be installed on a complex, pre-assembled molecular scaffold. Key innovative approaches include:

Radical Difluoromethylation: The use of reagents that generate a difluoromethyl radical (•CHF2), which can then be added to aromatic systems. Visible-light photoredox catalysis has emerged as a powerful tool to generate these radicals under exceptionally mild conditions from precursors like sodium difluoromethanesulfinate (NaSO2CF2H). mdpi.comnih.gov

Nucleophilic Difluoromethylation: Reagents that deliver a nucleophilic "CHF2-" equivalent are used to react with electrophilic partners.

Electrophilic Difluoromethylation: The development of reagents that can deliver an electrophilic "CHF2+" synthon allows for the direct fluorination of electron-rich aromatic rings.

These advanced methods provide synthetic chemists with a robust toolkit for accessing complex molecules like this compound and its analogs with high precision and efficiency.

Emerging Computational Approaches for Predicting Properties and Reactivity

Computational chemistry has become an indispensable tool in the development of fluorinated compounds, enabling researchers to predict molecular properties and reactivity, thereby guiding synthetic efforts and rational drug design. emerginginvestigators.org

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can predict:

Reaction Energetics and Pathways: By calculating the energies of reactants, transition states, and products, DFT can help determine the most likely sites for metabolic attack or electrophilic aromatic substitution, guiding both synthesis and metabolic stability studies. nih.gov

Electronic Properties: DFT can map the electron density distribution across the molecule, identifying electron-rich and electron-poor regions that are susceptible to specific types of reactions. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts, which aids in the structural characterization of newly synthesized fluorinated molecules.

Machine Learning and QSAR Models: In recent years, machine learning (ML) and quantitative structure-activity relationship (QSAR) models have become powerful tools for predicting the pharmacokinetic properties of new chemical entities. psu.edu These models are trained on large datasets of compounds with known experimental values. For metabolic stability, ML models can predict key parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) based solely on the molecule's structure. oup.comnih.govif-pan.krakow.pl These computational tools can rapidly screen large virtual libraries of compounds to prioritize those with desirable metabolic profiles, significantly accelerating the drug discovery process. mdpi.com

| Computational Method | Predicted Properties | Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic charge distribution, reaction barrier heights, spectroscopic data (NMR). emerginginvestigators.orgnih.gov | Predicting sites of metabolism, understanding reactivity for synthesis, confirming structural assignments. |

| Machine Learning / QSAR | Metabolic stability (t1/2, CLint), bioavailability, solubility, permeability. oup.comnih.gov | Early-stage prediction of in vivo behavior, prioritizing candidates for synthesis and experimental testing. |

| Molecular Dynamics (MD) Simulations | Binding affinity to proteins (e.g., CYP enzymes), conformational flexibility. | Understanding interactions with metabolic enzymes, rationalizing metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.